molecular formula C5H6ClN3 B151774 (5-Chloropyrimidin-2-yl)methanamine CAS No. 426266-77-5

(5-Chloropyrimidin-2-yl)methanamine

Cat. No.: B151774
CAS No.: 426266-77-5
M. Wt: 143.57 g/mol
InChI Key: HLLBMNORHOVEHX-UHFFFAOYSA-N
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Description

(5-Chloropyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C₅H₆ClN₃. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrimidin-2-yl)methanamine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2-chloropyrimidine with formaldehyde and ammonia under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of (5-Chloropyrimidin-2-yl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and the treatment of certain infections .

Biological Activity

(5-Chloropyrimidin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₅H₈ClN₃, with a molecular weight of 145.57 g/mol. The compound contains a pyrimidine ring substituted with a chlorine atom at the 5-position and a methanamine group at the 2-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate receptor activity or enzyme function, influencing various biochemical pathways. Notably, the compound has shown potential as an inhibitor in several pathways related to cancer and neurological disorders.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may act as anti-cancer agents, potentially inhibiting tumor growth through various mechanisms.
  • Neurological Effects : The compound's structural similarities to known pharmacophores suggest possible applications in treating neurological disorders.
  • Anti-inflammatory Activity : It has been noted for its ability to inhibit inflammatory mediators, which could be beneficial in managing conditions characterized by inflammation.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of cell proliferation
Neurological DisordersModulation of neurotransmitter systems
Anti-inflammatoryInhibition of COX-2 and nitric oxide

Case Studies

  • Anticancer Efficacy : A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC₅₀ values comparable to established chemotherapeutics.
  • Neurological Applications : Research focused on the compound's interaction with neurotransmitter receptors showed promising results in modulating synaptic transmission, suggesting potential benefits in treating neurodegenerative diseases.
  • Anti-inflammatory Research : A recent investigation demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

(5-chloropyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLBMNORHOVEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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